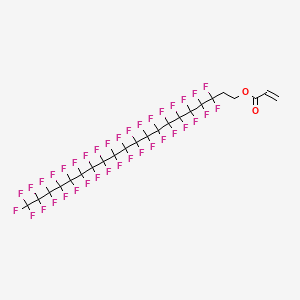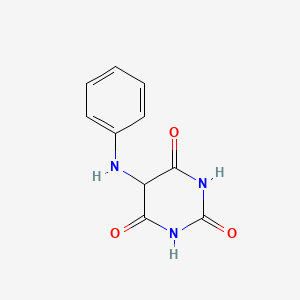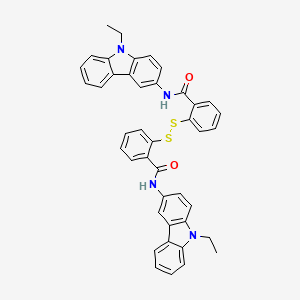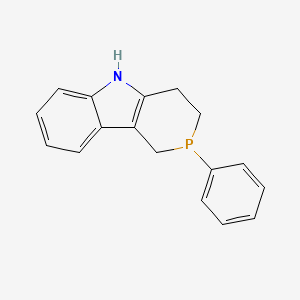
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole is a heterocyclic compound that features a unique structure combining an indole ring with a phosphinino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinino group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphinino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anti-cancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole: Similar structure but lacks the phosphinino group.
2-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo(4,3-b)indole: Another similar compound with a different heterocyclic ring.
Uniqueness
2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole is unique due to the presence of the phosphinino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
36720-80-6 |
|---|---|
Formule moléculaire |
C17H16NP |
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
2-phenyl-1,3,4,5-tetrahydrophosphinino[4,3-b]indole |
InChI |
InChI=1S/C17H16NP/c1-2-6-13(7-3-1)19-11-10-17-15(12-19)14-8-4-5-9-16(14)18-17/h1-9,18H,10-12H2 |
Clé InChI |
FWQHQFDNLAQLTN-UHFFFAOYSA-N |
SMILES canonique |
C1CP(CC2=C1NC3=CC=CC=C23)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


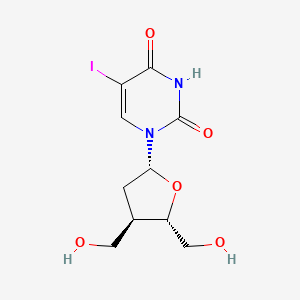
![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
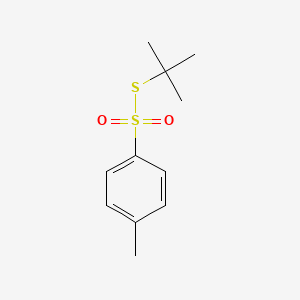
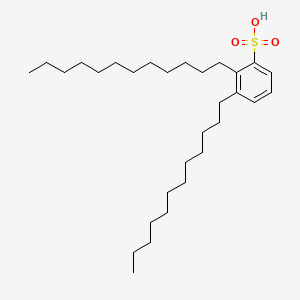
![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
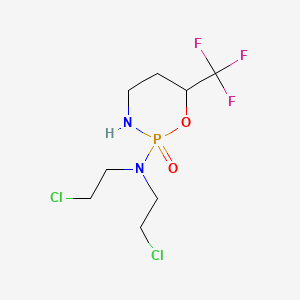
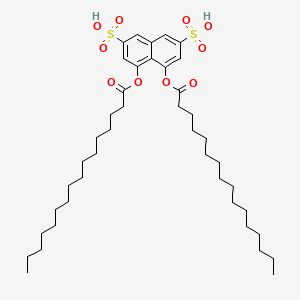
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
